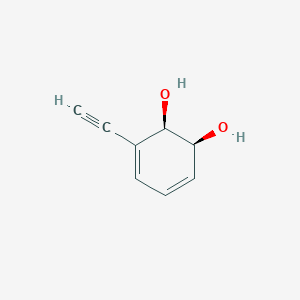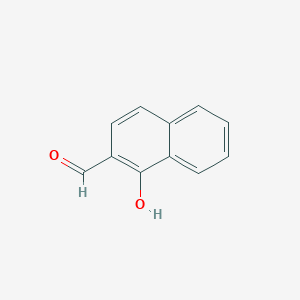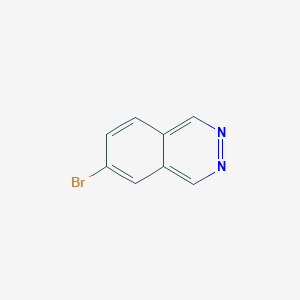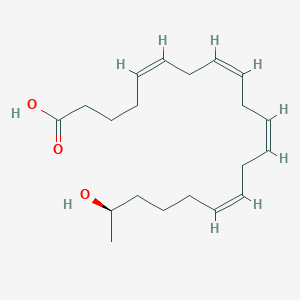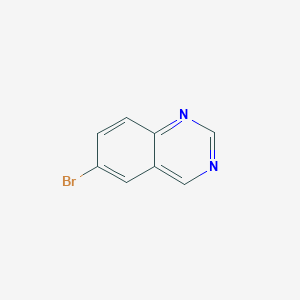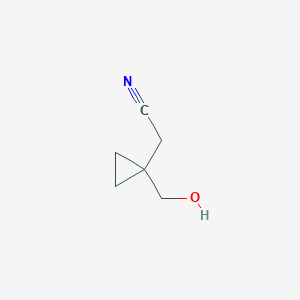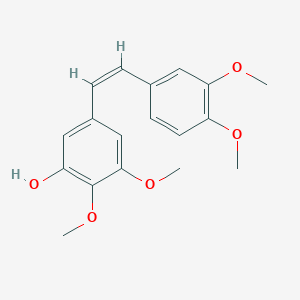![molecular formula C30H68P4Pd B049702 [P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0) CAS No. 123333-45-9](/img/structure/B49702.png)
[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium complexes, particularly those involving phosphine ligands, are of significant interest in catalysis and material science. They exhibit diverse chemical reactivities and are often used in reactions like polymerization and amination.
Synthesis Analysis
Palladium complexes can be synthesized using various methods. For instance, palladium complexes of 2-pyridin-2-yl substituted 1,3-bis(diphenylphosphino)propane have been prepared and characterized, showcasing their utility in catalysis (Doherty et al., 2002).
Molecular Structure Analysis
The molecular structures of palladium complexes vary based on the ligands used. For example, palladium(II) complexes have been observed to form polymeric, dimeric, and monomeric structures based on the alkane chain length of the ligand (Hill et al., 1980).
Chemical Reactions and Properties
Palladium complexes are known for their catalytic properties. For instance, palladium(0) complexes have been used to catalyze the amination of aromatic bromides and the α-arylation of ketones (Doherty et al., 2008).
Physical Properties Analysis
The physical properties of palladium complexes, such as their mesogenic behavior and crystal structures, are influenced by their molecular composition. Some palladium complexes exhibit layer-like and columnar arrangement in their crystal structures (Usha et al., 1994).
Applications De Recherche Scientifique
Catalysis and Polymerization
Palladium complexes, including those with dppp ligands, play a crucial role in catalytic processes. For example, palladium(II) complexes have been utilized to catalyze the CO-ethylene copolymerization reaction, showing significant differences in catalytic productivity and molecular weight when compared with analogs stabilized by different ligands. These complexes have provided valuable insights into catalysis through in situ and operando high-pressure NMR experiments (Bianchini et al., 2007). Furthermore, palladium complexes have been synthesized for the carbonylation of ethylene in various solvents, demonstrating their utility in producing key industrial chemicals (Bianchini et al., 2005).
Synthesis of Complexes
Research has also focused on synthesizing bis[palladium(II)] and bis[platinum(II)] complexes with chiral, linear quadridentate ligands. These complexes have been explored for their potential as anticancer agents, showing activity against murine leukemia cell lines. The versatility of these complexes in binding and their structural characterization have contributed to understanding their reactivity and potential therapeutic applications (Bennett et al., 2002).
Anticancer Applications
Palladium complexes with pyridylporphyrin frameworks have been synthesized and evaluated for their cytotoxic activity against breast cancer cells. These studies have highlighted the selective indexes of these complexes compared to cisplatin, offering insights into the design of novel anticancer drugs (Alves et al., 2021).
Polymerization Catalysts
The preparation and use of palladium complexes in norbornene polymerization have been investigated, revealing that specific ligand modifications can significantly affect the reactivity and molecular weight of the resulting polymers. This research contributes to the development of more efficient catalysts for polymer production (Shin et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
3-di(propan-2-yl)phosphanylpropyl-di(propan-2-yl)phosphane;palladium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H34P2.Pd/c2*1-12(2)16(13(3)4)10-9-11-17(14(5)6)15(7)8;/h2*12-15H,9-11H2,1-8H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTRFAKJOIUDDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCCP(C(C)C)C(C)C)C(C)C.CC(C)P(CCCP(C(C)C)C(C)C)C(C)C.[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H68P4Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

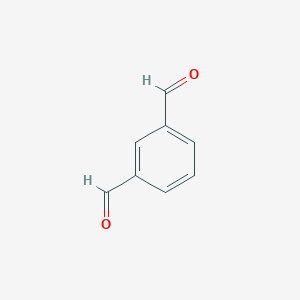
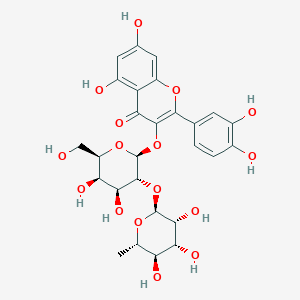

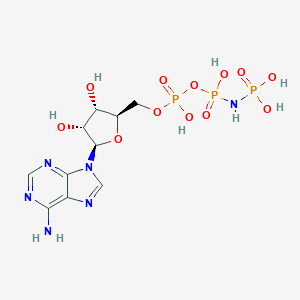
![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)
